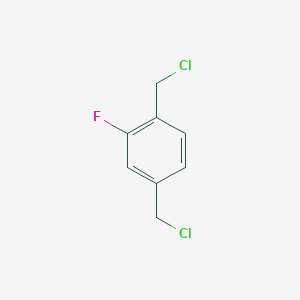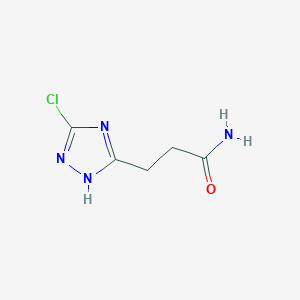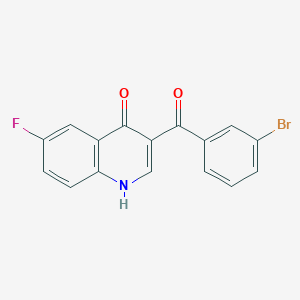
3-(3-bromobenzoyl)-6-fluoroquinolin-4(1H)-one
Übersicht
Beschreibung
The compound 3-(3-bromobenzoyl)-6-fluoroquinolin-4(1H)-one is a brominated and fluorinated quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities, including antibacterial properties. The presence of bromine and fluorine atoms in the compound suggests potential for unique chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of quinolinone derivatives can be achieved through various methods. For instance, a three-step method involving cross-coupling, cyclization, and N-deprotection/N-alkylation sequences is used to prepare N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-bromobenzoate precursors . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis due to the structural similarities.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by the quinoline core, which can be further modified with various substituents. The crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and exhibits hydrogen bonding and π-stacking interactions . These interactions are crucial for the stability of the crystal structure and could be similar in the compound of interest.
Chemical Reactions Analysis
Quinolinone derivatives can undergo various chemical reactions. For example, 2-bromo-3-fluoroquinolines can be converted into carboxylic acids through halogen/metal permutation and carboxylation, and subsequently reduced to afford different quinoline derivatives . These reactions demonstrate the versatility of bromo-fluoroquinoline compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's reactivity, boiling and melting points, and solubility. For instance, the synthesis and characterization of bromoquinazolinone substituted compounds involve identifying properties such as melting point and solubility through conventional methods like NMR and IR spectroscopy . These techniques could be applied to determine the properties of 3-(3-bromobenzoyl)-6-fluoroquinolin-4(1H)-one.
Relevant Case Studies
Case studies involving the synthesis and application of quinolinone derivatives are numerous. For example, the antibacterial evaluation of new bromoquinazolinone compounds , and the one-pot synthesis of bromoquinolines demonstrate the potential of these compounds in medicinal chemistry. Although direct case studies on 3-(3-bromobenzoyl)-6-fluoroquinolin-4(1H)-one are not provided, these examples highlight the relevance of similar compounds in research.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-bromobenzoyl)-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-10-3-1-2-9(6-10)15(20)13-8-19-14-5-4-11(18)7-12(14)16(13)21/h1-8H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHXFXRZIMHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromobenzoyl)-6-fluoroquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





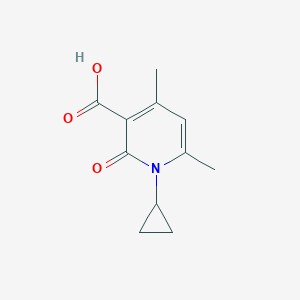
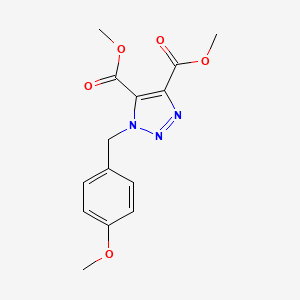
![Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B3033938.png)
![1-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B3033941.png)

![(E)-4-[2-Methoxyphenyl]-3-butenoic acid](/img/structure/B3033944.png)
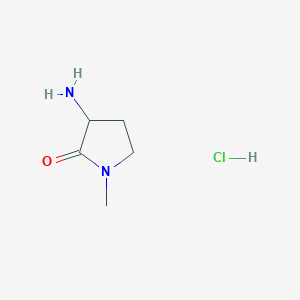
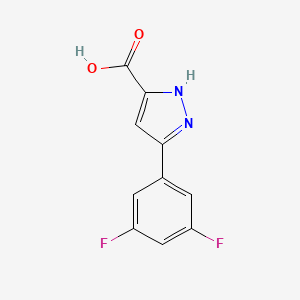
![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)

